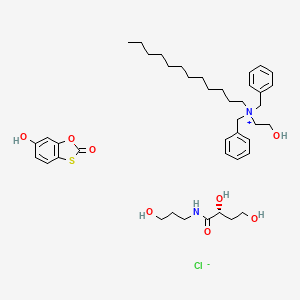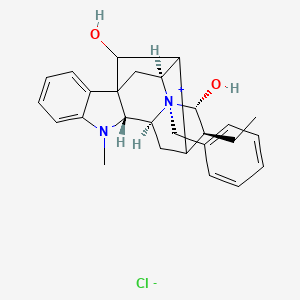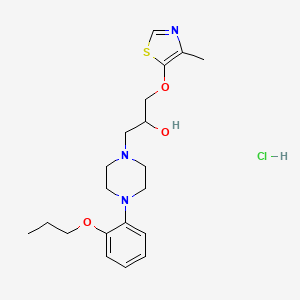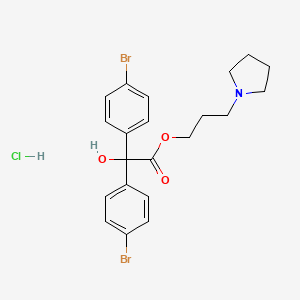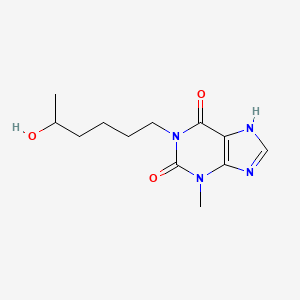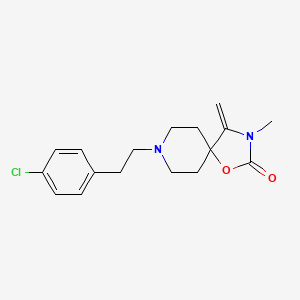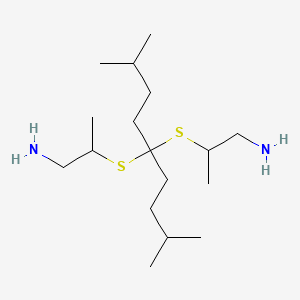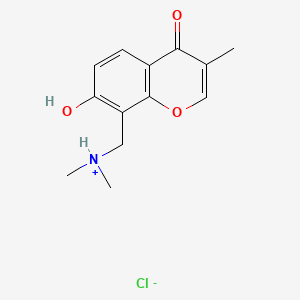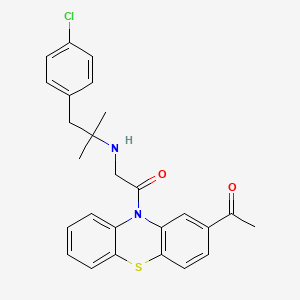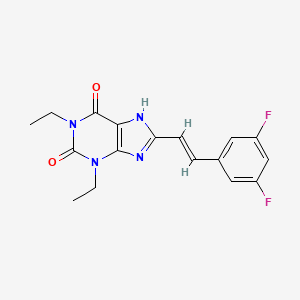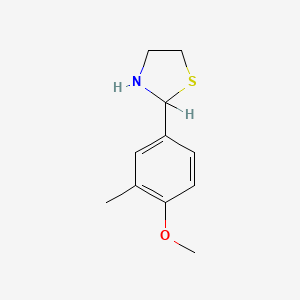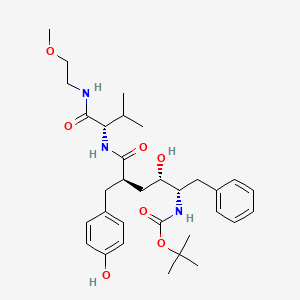
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 12-hydroxy-10-((4-hydroxyphenyl)methyl)-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 12-hydroxy-10-((4-hydroxyphenyl)methyl)-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Esterification: Formation of ester bonds through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Amidation: Formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and crystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of hydroxyl and amide groups suggests that it may interact with biological molecules such as proteins and nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound may be used in the production of specialty chemicals, pharmaceuticals, and materials. Its unique structure may impart specific properties to the final products.
作用機序
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may interact with receptors on cell surfaces, triggering specific cellular responses.
類似化合物との比較
Similar Compounds
2-Oxa-5,8,14-triazapentadecan-15-oic acid derivatives: Compounds with similar core structures but different substituents.
Hydroxyphenyl derivatives: Compounds containing hydroxyphenyl groups with varying chain lengths and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of multiple chiral centers and diverse functional groups makes it a distinct molecule with unique chemical and biological properties.
特性
CAS番号 |
178048-28-7 |
|---|---|
分子式 |
C32H47N3O7 |
分子量 |
585.7 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-hydroxyphenyl)methyl]-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C32H47N3O7/c1-21(2)28(30(39)33-16-17-41-6)35-29(38)24(18-23-12-14-25(36)15-13-23)20-27(37)26(19-22-10-8-7-9-11-22)34-31(40)42-32(3,4)5/h7-15,21,24,26-28,36-37H,16-20H2,1-6H3,(H,33,39)(H,34,40)(H,35,38)/t24-,26+,27+,28+/m1/s1 |
InChIキー |
DWSRRBJQVPCZJY-DALQOBCZSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=CC=C(C=C1)O)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=CC=C(C=C1)O)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
